![molecular formula C7H6F3NO B1344365 3-Methoxy-4-(trifluoromethyl)pyridine CAS No. 936841-72-4](/img/structure/B1344365.png)
3-Methoxy-4-(trifluoromethyl)pyridine
Overview
Description
The compound 3-Methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and as a building block in the synthesis of more complex molecules. The presence of a trifluoromethyl group and a methoxy group on the pyridine ring can influence its reactivity and interaction with other molecules .
Synthesis Analysis
A novel strategy for synthesizing poly-substituted pyridines, including those with a trifluoromethyl group, has been developed using a C-F bond cleavage protocol. This method yields high product yields under metal-free conditions, which is advantageous for environmental and cost considerations . Additionally, the synthesis of trifluoromethyl-substituted pyridinol derivatives has been reported, demonstrating a new reactivity pattern of lithiated methoxyallene, which is incorporated into the products as a unique tripolar synthon .
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with methoxy and trifluoromethyl substituents, has been extensively studied. For instance, the crystal structure of a related compound, 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene, reveals an extended molecule with non-planar arrangement of the aryl rings, which could affect its reactivity and interaction with other molecules . Similarly, the structure of 3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid shows two nearly planar fragments forming a significant dihedral angle, which could influence its chemical properties .
Chemical Reactions Analysis
The reactivity of pyridine derivatives with trifluoromethyl groups has been explored in various contexts. For example, hypervalent complexes can be formed through intermolecular silicon-nitrogen interactions, which could be utilized in supramolecular chemistry . Moreover, 3-hydroxy-4-pyrones have been used as precursors to 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition reactions to produce highly functionalized azabicyclo[3.2.1]octane moieties . The acid hydrolysis of methoxy groups in pyridine derivatives has also been studied, revealing different pathways and reactivity differences .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the optical properties of certain pyridine derivatives have been investigated using UV-vis absorption and fluorescence spectroscopy, showing the effects of substituents on the emission spectra . Theoretical calculations, including Hartree-Fock and Density Functional Theory methods, have been used to predict the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these molecules .
Scientific Research Applications
Synthesis and Chemical Reactivity
3-Methoxy-4-(trifluoromethyl)pyridine exhibits versatile reactivity patterns, making it a valuable component in synthetic chemistry. For instance, it is used in the synthesis of trifluoromethyl-substituted pyridinol derivatives through intriguing reaction mechanisms involving iminoallene intermediates. This compound demonstrates novel reactivity patterns with lithiated methoxyallene, resulting in unique tripolar synthons, showcasing its potential in crafting complex chemical structures (Flögel et al., 2004). Furthermore, it plays a pivotal role in the formation of hypervalent complexes through intermolecular silicon-nitrogen interactions, underscoring its utility in supramolecular chemistry (Nakash, Gut, & Goldvaser, 2005).
Medicinal and Biological Applications
The compound contributes to advancements in medicinal and biological applications. For instance, it's used in the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates based on the 2H-azirine ring expansion strategy, highlighting its potential in developing novel therapeutic agents (Khlebnikov et al., 2018). Additionally, it's involved in the deprotometalation of substituted pyridines, an essential process in medicinal chemistry for modulating pharmacological properties (Hedidi et al., 2016).
Catalysis and Materials Science
In materials science and catalysis, this compound is utilized as a catalyst and a structural component in various reactions and materials. It is used in the ortho-palladation of complexes, showcasing its role in facilitating decomposition reactions in organic chemistry (Lu, Neverov, & Brown, 2005). The compound is also instrumental in the formation of novel terdentate pyridine−diimine Rh(I) and Ir(I) methyl complexes, indicating its significance in the synthesis of complex metal-organic frameworks (Nückel & Burger, 2001).
Antioxidant and Antimicrobial Activity
This compound has also shown promise in bioactive studies. It is involved in the synthesis of novel pyridines with significant antioxidant and antimicrobial properties, highlighting its potential in developing new bioactive compounds (Bonacorso et al., 2015).
Mechanism of Action
Target of Action
3-Methoxy-4-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . This reaction is a key step in many synthetic processes, particularly in the synthesis of complex organic molecules .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the organoboron reagent is crucial for the success of the reaction .
Future Directions
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The trifluoromethyl group in the compound enhances its lipophilicity, which can influence its interaction with biological membranes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. The trifluoromethyl group can form strong interactions with hydrophobic pockets in proteins, leading to changes in protein conformation and activity. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. The degradation products of this compound can also have biological activity, which needs to be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, which are important considerations for its use in pharmaceuticals and agrochemicals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of the trifluoromethyl group can also affect the compound’s metabolic stability, making it more resistant to certain metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, the lipophilic nature of the trifluoromethyl group can lead to accumulation in certain tissues, affecting its overall distribution and localization within the body .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and function .
properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-4-11-3-2-5(6)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKGNZUBDMUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649098 | |
Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936841-72-4 | |
Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936841-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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